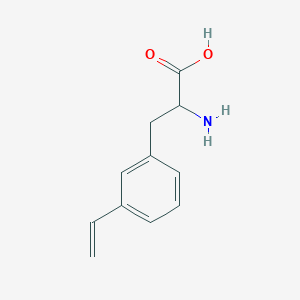
N-Fmoc-3-ethenyl-L-Phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-3-ethenyl-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an ethenyl group attached to the phenyl ring. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-ethenyl-L-Phenylalanine typically involves the protection of the amino group of 3-ethenyl-L-Phenylalanine with the Fmoc group. The reaction is carried out using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Fmoc-3-ethenyl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted phenylalanine.
Substitution: Free 3-ethenyl-L-Phenylalanine.
科学的研究の応用
N-Fmoc-3-ethenyl-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
作用機序
The mechanism of action of N-Fmoc-3-ethenyl-L-Phenylalanine involves its incorporation into peptides and proteins The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino group during peptide synthesis
類似化合物との比較
Similar Compounds
- N-Fmoc-3-fluoro-L-Phenylalanine
- N-Fmoc-3-methyl-L-Phenylalanine
- N-Fmoc-3-ethyl-L-Phenylalanine
Uniqueness
N-Fmoc-3-ethenyl-L-Phenylalanine is unique due to the presence of the ethenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of novel peptides and proteins with specific properties and functions.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-amino-3-(3-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14) |
InChIキー |
LOQNGWKGCIQOMO-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC(=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


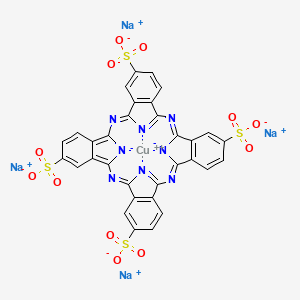


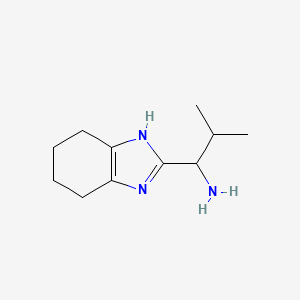

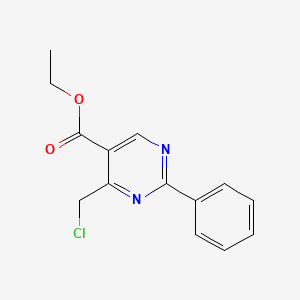



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)
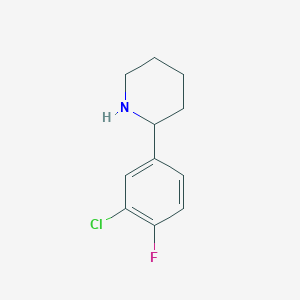
![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)


